![molecular formula C8H19N3O B2458152 3-[3-(Dimethylamino)propyl]-1,3-dimethylurea CAS No. 1594972-39-0](/img/structure/B2458152.png)

3-[3-(Dimethylamino)propyl]-1,3-dimethylurea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-[3-(Dimethylamino)propyl]-1,3-dimethylurea” is a chemical compound with the CAS Number: 1594972-39-0 . It has a molecular weight of 173.26 . The compound is typically stored at room temperature and is available in liquid form .

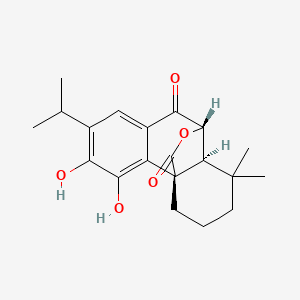

Molecular Structure Analysis

The molecular structure of “3-[3-(Dimethylamino)propyl]-1,3-dimethylurea” is represented by the InChI Code: 1S/C8H19N3O/c1-9-8(12)11(4)7-5-6-10(2)3/h5-7H2,1-4H3,(H,9,12) .Chemical Reactions Analysis

While specific chemical reactions involving “3-[3-(Dimethylamino)propyl]-1,3-dimethylurea” are not available, related compounds such as “N-[(3-dimethylamino)propyl]methacrylamide” (DMAPMA) have been studied. For instance, the radical copolymerizations of DMAPMA with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene at 70 °C have been shown to have a peculiar nature: the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Physical And Chemical Properties Analysis

“3-[3-(Dimethylamino)propyl]-1,3-dimethylurea” is a liquid at room temperature . It has a molecular weight of 173.26 .Aplicaciones Científicas De Investigación

Nanomedicine

This compound is used in the electrostatic assembly of phages and nanomaterials in nanomedicine . It is used to form a reactive O-acylisourea intermediate, which then forms stable amide bonds .

Drug Delivery

It is used in the development of phage-based delivery systems for drugs . These systems are engineered to overcome the limitations of conventional nanocarriers, such as lack of cell-specific targeting, cytotoxicity, and diminished in vivo transfection efficiency .

Gene Delivery

In addition to drug delivery, the compound is also used in the delivery of genes . The engineered phages used as cargo delivery vectors can enhance the delivery efficacy .

Peptide Synthesis

The compound is used in peptide synthesis . It plays a crucial role in the formation of peptides, which are short chains of amino acid monomers linked by peptide bonds .

Preparation of Immunoconjugates

It is used in the preparation of antibodies like immunoconjugates . Immunoconjugates are antibodies conjugated to a payload, such as a radioactive isotope or a toxin, that can kill target cells .

Synthesis of Glycyrrhizic Acid Amino-Acid Conjugates

The compound is used in the synthesis of glycyrrhizic acid amino-acid conjugates . These conjugates have shown pronounced antiviral activity against various viruses .

Preparation of Cabergoline

It is used in the preparation of cabergoline , a dopamine receptor agonist used to treat Parkinson’s syndrome .

Disease Therapy

The compound is used in the application of phage-based delivery systems in disease therapy . These systems can deliver therapeutic agents to specific cells or tissues in the body, improving the effectiveness of the treatment .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 3-[3-(Dimethylamino)propyl]-1,3-dimethylurea, also known as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is the carboxyl group present in various biomolecules . It acts as a carboxyl activating agent for the coupling of primary amines to yield amide bonds .

Mode of Action

EDC operates by creating an activated ester leaving group. Initially, the carbonyl of the acid attacks the carbodiimide of EDC, followed by a proton transfer. The primary amine then attacks the carbonyl carbon of the acid, forming a tetrahedral intermediate before collapsing and discharging the urea byproduct . The desired amide is obtained as a result .

Biochemical Pathways

EDC is commonly used in peptide synthesis, protein crosslinking to nucleic acids, and in the preparation of immunoconjugates . It can also activate phosphate groups to form phosphomonoesters and phosphodiesters .

Pharmacokinetics

It is known to be water-soluble , which can influence its absorption and distribution in the body.

Result of Action

The action of EDC results in the formation of amide bonds, which are crucial in the structure and function of proteins. It also enables the formation of phosphoesters, which are key components in many biological processes, including energy transfer and signal transduction .

Action Environment

The efficacy and stability of EDC are influenced by environmental factors such as pH and temperature. It is typically employed in the pH range of 4.0-6.0 . EDC is sensitive to moisture , and its stability decreases in the presence of strong acids and strong oxidizing agents .

Propiedades

IUPAC Name |

1-[3-(dimethylamino)propyl]-1,3-dimethylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N3O/c1-9-8(12)11(4)7-5-6-10(2)3/h5-7H2,1-4H3,(H,9,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJXKRSANKLKRLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)N(C)CCCN(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1594972-39-0 |

Source

|

| Record name | 3-[3-(dimethylamino)propyl]-1,3-dimethylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-amino-1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2458073.png)

![tert-butyl N-[3,3-dioxo-9-(prop-2-enamido)-3lambda6-thiabicyclo[3.3.1]nonan-7-yl]carbamate](/img/structure/B2458083.png)

![8-(4-fluorobenzoyl)-6-[(4-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2458084.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide](/img/structure/B2458086.png)

![2-[[3-cyano-4-(furan-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2458090.png)